(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is a bicyclic organic compound with a unique structure that includes a fused cyclohexane and cyclopentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of indanone derivatives. For example, the hydrogenation of 1-indanone in the presence of a palladium catalyst under high pressure and temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate using non-mammalian enzymes can produce this compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile
Mechanism of Action
The mechanism of action of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one: This compound has a similar bicyclic structure but with a butyl group attached, giving it different chemical properties and applications.
(3S,3aS,7aR)-3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran:
Uniqueness
(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
70501-26-7 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aS,7aR)-1,3,3a,4,5,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1 |
InChI Key |
UKDZGLJDJZZCHV-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@H]2C=C1 |
Canonical SMILES |
C1CC2CC(=O)CC2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.